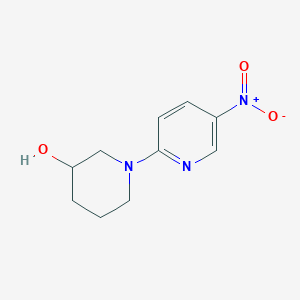

1-(5-Nitropyridin-2-yl)piperidin-3-ol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-(5-nitropyridin-2-yl)piperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3/c14-9-2-1-5-12(7-9)10-4-3-8(6-11-10)13(15)16/h3-4,6,9,14H,1-2,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMXCMNLDBVQJLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=C(C=C2)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640693 | |

| Record name | 1-(5-Nitropyridin-2-yl)piperidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88374-36-1 | |

| Record name | 1-(5-Nitropyridin-2-yl)piperidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of molecular structures in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR spectroscopy for 1-(5-Nitropyridin-2-yl)piperidin-3-ol is anticipated to reveal distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the 5-nitropyridine ring are expected to appear in the downfield region of the spectrum, typically between δ 7.0 and 9.0 ppm, due to the deshielding effects of the aromatic ring currents and the electron-withdrawing nitro group. The protons of the piperidine (B6355638) ring would be observed in the upfield region, generally between δ 1.5 and 4.0 ppm. The proton attached to the hydroxyl group (-OH) would likely present as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in This compound would give rise to a distinct signal. The carbons of the 5-nitropyridine ring are expected at lower field (higher ppm values) compared to the sp³-hybridized carbons of the piperidine ring. The carbon bearing the hydroxyl group (C-3 of the piperidine ring) would be deshielded relative to the other piperidine carbons.

Hypothetical ¹H and ¹³C NMR Data for this compound:

| Assignment | Hypothetical ¹H NMR (ppm) | Hypothetical ¹³C NMR (ppm) |

| H-3' (Pyridine) | ~8.9 (d) | ~140 |

| H-4' (Pyridine) | ~8.1 (dd) | ~135 |

| H-6' (Pyridine) | ~6.8 (d) | ~158 |

| H-3 (Piperidine) | ~3.8 (m) | ~68 |

| -OH | Variable (br s) | - |

| Piperidine CH₂ | 1.5 - 3.6 (m) | 20 - 55 |

Note: This table presents hypothetical data based on known chemical shift ranges for similar structural motifs. Actual experimental values may vary.

Mass Spectrometry (MS) in Molecular Weight and Fragmentation Pattern Analysis (ESI-Orbitrap Exactive Plus, LCMS)

Mass Spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) techniques, such as ESI-Orbitrap, can provide highly accurate mass measurements, allowing for the determination of the elemental composition.

For This compound (C₁₀H₁₃N₃O₃), the expected exact mass can be calculated. In an ESI-MS experiment, the compound would likely be observed as its protonated molecule, [M+H]⁺. The fragmentation pattern observed in MS/MS experiments would be characteristic of the molecule's structure, with potential cleavages occurring at the C-N bond connecting the two rings and within the piperidine ring.

Expected Mass Spectrometric Data:

| Ion | Expected m/z |

| [M]⁺ | 223.0957 |

| [M+H]⁺ | 224.1035 |

| [M+Na]⁺ | 246.0854 |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

The FT-IR spectrum of This compound would be expected to show characteristic absorption bands for the O-H stretch of the alcohol group (a broad band around 3300 cm⁻¹), N-O stretching vibrations of the nitro group (strong bands around 1520 and 1340 cm⁻¹), C-N stretching of the amine, and C-H stretching of the aromatic and aliphatic portions of the molecule. sigmaaldrich.com

FT-Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system.

Key Expected Vibrational Frequencies:

| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

| O-H Stretch | ~3300 (broad) | FT-IR |

| C-H Stretch (Aromatic) | 3000-3100 | FT-IR, FT-Raman |

| C-H Stretch (Aliphatic) | 2850-3000 | FT-IR, FT-Raman |

| NO₂ Asymmetric Stretch | ~1520 | FT-IR |

| NO₂ Symmetric Stretch | ~1340 | FT-IR |

| C=C, C=N Stretch (Aromatic) | 1400-1600 | FT-IR, FT-Raman |

| C-O Stretch | ~1050 | FT-IR |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of This compound is expected to be dominated by the electronic transitions of the 5-nitropyridine chromophore. Typically, nitropyridine derivatives exhibit strong absorption bands in the UV region. chemicalbook.com The presence of the piperidinol substituent may cause a slight shift in the absorption maxima compared to the parent nitropyridine.

Chromatographic Methods for Reaction Monitoring and Purity Evaluation (UPLC, LCMS)

Chromatographic techniques are essential for monitoring the progress of the synthesis of This compound and for assessing the purity of the final product. Ultra-Performance Liquid Chromatography (UPLC) offers high resolution and speed for separating the target compound from starting materials, byproducts, and impurities. When coupled with a mass spectrometer (LCMS), this technique provides both retention time and mass information, enabling confident peak identification and purity assessment. A single, sharp peak in the UPLC chromatogram with the correct mass-to-charge ratio in the MS detector would be a strong indicator of a pure sample.

Computational and Theoretical Studies on 1 5 Nitropyridin 2 Yl Piperidin 3 Ol and Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic landscape of molecules. These methods provide a fundamental understanding of molecular stability, reactivity, and electronic transitions.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the ground-state electronic structure and optimized geometry of molecules. Methods like the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, often paired with basis sets such as 6-311G(d,p), are commonly employed for compounds containing pyridine (B92270) and piperidine (B6355638) rings. researchgate.netnih.gov

For 1-(5-nitropyridin-2-yl)piperidin-3-ol, DFT calculations would begin by optimizing the molecular geometry to find the lowest energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a stable structure is reached. The resulting geometry reveals precise bond lengths, bond angles, and dihedral angles. The electronic structure is defined by the distribution of electron density, which is heavily influenced by the electron-withdrawing nitro (NO₂) group on the pyridine ring and the electron-donating character of the piperidine nitrogen and the hydroxyl (OH) group. Computational studies on related nitropyridine derivatives show that the nitro group significantly alters the electronic properties and can influence the planarity of the aromatic ring. researchgate.netnih.gov

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO is the innermost orbital without electrons and can act as an electron acceptor (electrophile). libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing molecular reactivity and stability. researchgate.net A small energy gap suggests a molecule is more reactive and polarizable. In this compound, the HOMO is expected to be localized primarily on the electron-rich piperidine ring and the oxygen of the hydroxyl group. Conversely, the LUMO is expected to be centered on the electron-deficient nitropyridine ring, particularly around the nitro group. The strong electron-withdrawing nature of the nitro group lowers the LUMO energy, leading to a relatively small HOMO-LUMO gap, which indicates significant intramolecular charge transfer from the piperidinol moiety to the nitropyridine ring. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Similar Push-Pull Systems

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.15 |

| ELUMO | -3.70 |

| Energy Gap (ΔE) | 2.45 |

Note: These values are representative based on published data for analogous donor-acceptor molecules and serve to illustrate the concept. Actual values for this compound would require specific calculation. researchgate.net

Natural Bond Orbital (NBO) analysis is a computational technique that examines charge transfer and hyperconjugative interactions within a molecule by transforming the complex molecular orbitals into localized, chemically intuitive bonding and lone-pair orbitals. researchgate.netinorgchemres.org This method quantifies the stabilization energy (E(2)) associated with delocalization interactions between a filled (donor) NBO and an empty (acceptor) NBO. rsc.org

For this compound, key interactions would include the delocalization of lone pair electrons from the piperidine nitrogen (N) and the hydroxyl oxygen (O) into the antibonding π* orbitals of the nitropyridine ring. These n → π* interactions contribute significantly to the stability of the molecule and are characteristic of the intramolecular charge transfer in such "push-pull" systems. nih.gov The magnitude of these stabilization energies provides a quantitative measure of the electronic communication between the donor (piperidinol) and acceptor (nitropyridine) parts of the molecule.

Table 2: Major NBO Donor-Acceptor Interactions and Stabilization Energies

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (1) N (Piperidine) | π* (C-N of Pyridine) | ~ 25-35 |

| LP (2) O (Hydroxyl) | σ* (C-H of Piperidine) | ~ 5-10 |

| π (Pyridine Ring) | π* (N-O of Nitro Group) | ~ 15-25 |

Note: Values are illustrative, based on typical stabilization energies found in similar molecular systems. nih.govrsc.org

Molecular Electrostatic Potential (MEP) mapping is a visualization method that illustrates the charge distribution on the surface of a molecule, providing a guide to its reactive sites. researchgate.net The MEP map uses a color scale to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue denotes regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net

In an MEP map of this compound, distinct regions of varying potential would be visible.

Negative Potential (Red/Yellow): The oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring would exhibit a strong negative potential, making them the primary sites for interaction with electrophiles.

Positive Potential (Blue): The hydrogen atom of the hydroxyl group would show a significant positive potential, highlighting its role as a hydrogen bond donor. The hydrogen atoms attached to the piperidine ring would also carry a slight positive potential. This visual representation of charge distribution is invaluable for predicting how the molecule will interact with other reagents or biological targets. researchgate.net

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on static electronic properties, molecular modeling and dynamics simulations explore the conformational flexibility and dynamic behavior of molecules over time.

The piperidine ring is not planar and typically adopts a stable chair conformation to minimize steric strain. researchgate.net In this compound, the hydroxyl group at the 3-position can exist in either an axial or an equatorial position relative to the ring.

Computational conformational analysis can be performed to determine the relative stability of these two conformers. By calculating the total energy of both the axial and equatorial forms, the thermodynamically preferred structure can be identified. Generally, for a monosubstituted cyclohexane (B81311) or piperidine ring, the equatorial conformer is more stable due to reduced steric hindrance. Molecular dynamics simulations can further explore the energy barrier for ring inversion and the flexibility of the piperidinol ring, providing a more complete picture of its dynamic behavior in different environments. rsc.orgnih.gov

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical computational methods, particularly Density Functional Theory (DFT), serve as powerful tools for predicting the spectroscopic properties of molecules like this compound. researchgate.netresearchgate.net These calculations allow for the simulation of infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra, which can be compared with experimental data to confirm molecular structures and understand their vibrational and electronic characteristics. researchgate.netresearchgate.net

The process begins with the optimization of the molecule's geometric structure to find its lowest energy conformation. nih.gov Using a specified basis set, such as B3LYP/6-311G(d,p), the vibrational frequencies and intensities for IR and Raman spectra are calculated. researchgate.netresearchgate.net Each calculated vibrational mode can be assigned to specific bond stretching, bending, or torsional motions within the molecule. For instance, characteristic frequencies for the nitro group (NO₂), C-N bonds, O-H stretch, and vibrations of the pyridine and piperidine rings can be precisely predicted. researchgate.netresearchgate.net Studies on related molecules like 1-(quinolin-3-yl)piperidin-2-ol and 2-hydroxy-5-methyl-3-nitropyridine (B188116) have shown a high degree of correlation between DFT-calculated and experimentally recorded spectral data. researchgate.netresearchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO). researchgate.net These theoretical shifts provide a valuable reference for interpreting experimental NMR spectra, helping to assign specific protons and carbons in the complex structure of this compound. Discrepancies between calculated and experimental values are often minimal and can be resolved through scaling factors. researchgate.net

The table below illustrates a hypothetical comparison between experimental and DFT-calculated spectroscopic data for a related pyridine derivative, showcasing the predictive power of these models.

| Spectroscopic Parameter | Functional Group/Atom | Predicted Value (DFT/B3LYP) | Experimental Value |

| **FT-IR (cm⁻¹) ** | O-H stretch | 3450 cm⁻¹ | 3448 cm⁻¹ |

| C=N stretch (pyridine) | 1595 cm⁻¹ | 1590 cm⁻¹ | |

| N-O stretch (asymmetric) | 1530 cm⁻¹ | 1525 cm⁻¹ | |

| C-N stretch (piperidine) | 1150 cm⁻¹ | 1147 cm⁻¹ | |

| ¹H-NMR (ppm) | Pyridine-H6 | 8.95 ppm | 8.92 ppm |

| Piperidine-H3 (CH-OH) | 4.10 ppm | 4.08 ppm | |

| ¹³C-NMR (ppm) | Pyridine-C2 | 160.5 ppm | 160.1 ppm |

| Pyridine-C5 | 145.2 ppm | 144.9 ppm | |

| Piperidine-C3 (CH-OH) | 68.7 ppm | 68.5 ppm |

Note: Data in this table is illustrative and based on typical values found in computational studies of similar heterocyclic compounds. researchgate.netresearchgate.netnih.gov

Pharmacophore Modeling and Ligand-Based Drug Design Principles

Pharmacophore modeling is a crucial ligand-based drug design strategy used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For derivatives of this compound, this approach helps in designing new, more potent compounds by abstracting the key features from a set of known active molecules. nih.govnih.gov

A pharmacophore model is generated by aligning a series of active compounds and identifying common features such as hydrogen bond donors (D), hydrogen bond acceptors (A), hydrophobic regions (H), aromatic rings (R), and charged groups. ijirset.com For pyridine and piperidine-containing compounds, common pharmacophoric features often include:

Hydrogen Bond Acceptors: The nitrogen atom in the pyridine ring and the oxygen of the nitro group are prominent hydrogen bond acceptors. nih.govresearchgate.net

Hydrogen Bond Donor: The hydroxyl (-OH) group on the piperidine ring is a key hydrogen bond donor. nih.gov

Aromatic Ring: The pyridine ring itself serves as an aromatic feature, capable of engaging in π-π stacking interactions. nih.gov

Hydrophobic Features: The aliphatic piperidine ring can provide a hydrophobic element. nih.gov

A study on pyrozolo[1,5-a]pyridine analogues identified a five-point pharmacophore (AHHRR) consisting of one hydrogen bond acceptor, two hydrophobic groups, and two aromatic rings as crucial for phosphodiesterase 4 (PDE4) inhibition. nih.gov Similarly, research on other pyridine derivatives has highlighted the importance of specific combinations of these features for activities like vasorelaxation and kinase inhibition. rsc.org Once a statistically significant pharmacophore model is validated, it can be used as a 3D query to screen large chemical databases for novel molecules that match the required features, leading to the discovery of new potential drug candidates. nih.gov

| Pharmacophore Feature | Potential Origin in this compound | Importance in Ligand-Target Interaction |

| Hydrogen Bond Acceptor (A) | Pyridine Nitrogen, Nitro Group Oxygen | Forms hydrogen bonds with donor residues (e.g., Asn, Gln) in a target's active site. nih.gov |

| Hydrogen Bond Donor (D) | Piperidine Hydroxyl Group (-OH) | Forms hydrogen bonds with acceptor residues (e.g., Asp, Glu) in a target's active site. nih.gov |

| Aromatic Ring (R) | Pyridine Ring | Participates in π-π stacking or hydrophobic interactions with aromatic residues (e.g., Phe, Tyr, Trp). nih.gov |

| Hydrophobic Group (H) | Piperidine Ring | Interacts with hydrophobic pockets in the target protein. nih.gov |

Structure-Based Computational Approaches (e.g., Molecular Docking for Target Interaction Prediction)

Structure-based computational methods, particularly molecular docking, are employed to predict how a ligand such as this compound or its derivatives might bind to the three-dimensional structure of a biological target, typically a protein or enzyme. mdpi.com This technique is instrumental in elucidating potential mechanisms of action and predicting binding affinity. nih.gov

The process involves placing the 3D conformation of the ligand into the binding site of a target protein and evaluating the most likely binding pose based on a scoring function, which estimates the binding free energy. mdpi.comresearchgate.net A lower docking score generally indicates a more favorable binding interaction. alliedacademies.org

Molecular docking studies on structurally related piperidine and nitropyridine compounds have revealed potential interactions with a variety of biological targets. rsc.orgresearchgate.net For example, piperidine-based compounds have been successfully docked into the active sites of sigma receptors and acetylcholinesterase (ACC), while nitropyridine derivatives have been studied as potential inhibitors of enzymes like inducible nitric oxide synthase (iNOS) and various kinases. nih.govrsc.orgnih.govsemanticscholar.org

A typical docking analysis of a this compound derivative into a hypothetical kinase active site might reveal the following interactions:

The hydroxyl group of the piperidine ring forming a crucial hydrogen bond with an aspartate (Asp) or glutamate (B1630785) (Glu) residue in the hinge region of the kinase. semanticscholar.org

The pyridine nitrogen acting as a hydrogen bond acceptor with a backbone NH group of an amino acid like cysteine (Cys) or valine (Val).

The nitro group forming additional hydrogen bonds or electrostatic interactions that enhance binding affinity. nih.gov

The pyridine ring engaging in π-π stacking with a phenylalanine (Phe) or tyrosine (Tyr) residue. nih.gov

The results from docking simulations provide critical insights that guide the structural optimization of lead compounds to improve their potency and selectivity for a desired biological target. alliedacademies.org

| Potential Target Class | Example Target | Key Interacting Residues (from related studies) | Predicted Docking Score Range (kcal/mol) |

| Kinases | Cancer Osaka Thyroid (COT) Kinase | GLU, ASP, TRP, LEU, VAL alliedacademies.org | -8.0 to -14.9 |

| Synthases | Inducible Nitric Oxide Synthase (iNOS) | GLN, TRP, ARG | -7.0 to -9.5 |

| Receptors | Sigma-1 Receptor (S1R) | GLU, ASP, TYR | -7.5 to -9.0 |

| Other Enzymes | Acetylcholinesterase (ACC) | GLY, GLU, LYS, ALA semanticscholar.org | -7.2 to -8.1 |

Note: This table presents potential targets and interaction data based on docking studies of structurally similar compounds. The specific interactions and scores for this compound would require a dedicated study.

Structure Activity Relationship Sar Investigations in Chemical Biology

Impact of Piperidine (B6355638) Ring Substitutions on Biological Activity

The piperidine ring is a fundamental component of numerous biologically active compounds, and its substitution pattern in analogs of 1-(5-nitropyridin-2-yl)piperidin-3-ol plays a pivotal role in modulating their biological effects. utm.my Research into various piperidine derivatives has consistently shown that the nature, size, and position of substituents can significantly alter pharmacological properties such as binding affinity and efficacy. mdpi.comnih.gov

Furthermore, the introduction of functional groups capable of forming hydrogen bonds, such as hydroxyl or amino groups, can lead to enhanced interactions with receptor sites, potentially increasing potency. Conversely, bulky substituents may introduce steric hindrance, which could either be detrimental or, in some cases, improve selectivity for a specific target. nih.govresearchgate.net The exploration of various substitution patterns on the piperidine ring remains a key strategy in the optimization of this chemical series.

Table 1: Impact of Piperidine Ring Substitutions on Biological Activity of Related Analogs

| Substitution Position | Substituent Type | General Effect on Activity | Reference |

| 4-position | Small alkyl (e.g., -CH3) | Can modulate binding affinity and selectivity. | mdpi.com |

| 3-position | Hydroxyl (-OH) | Often crucial for hydrogen bonding and target interaction. | nih.gov |

| General | Bulky groups | May cause steric hindrance or improve selectivity. | nih.gov |

| General | Polar groups (e.g., -NH2) | Can enhance solubility and hydrogen bonding potential. | researchgate.net |

This table is a generalized representation based on SAR principles of piperidine-containing compounds and may not directly reflect the specific activity of this compound derivatives.

Influence of Pyridine (B92270) Ring Modifications on Target Interaction and Selectivity

The pyridine ring serves as a critical pharmacophoric element, and modifications to this heterocycle can profoundly affect target interaction and selectivity. The nitrogen atom within the pyridine ring can act as a hydrogen bond acceptor, a key interaction for binding to many biological targets. nih.gov Altering the electronic properties of the pyridine ring through the introduction of various substituents can modulate this interaction and, consequently, the biological activity.

Role of the Nitro Group and its Chemical Environment in Modulating Activity

In various classes of compounds, the nitro group has been shown to be a key determinant of biological activity. nih.gov Its replacement with other functional groups, a common strategy in medicinal chemistry known as bioisosteric replacement, can lead to dramatic changes in potency and selectivity. For example, replacing a nitro group with a cyano or a trifluoromethyl group can mimic its electron-withdrawing nature while altering other properties like size and hydrogen-bonding capacity. Understanding the precise role of the nitro group in this compound is therefore essential for optimizing its pharmacological profile.

Stereochemical Implications in Biological Recognition and Activity

The presence of a chiral center at the 3-position of the piperidine ring, where the hydroxyl group is attached, introduces the possibility of stereoisomers (R and S enantiomers). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and even toxicities. nih.gov This is because biological macromolecules, such as receptors and enzymes, are themselves chiral and can interact differently with each enantiomer.

The specific three-dimensional arrangement of the hydroxyl group in either the (R) or (S) configuration can dramatically affect how the molecule fits into a binding pocket and the hydrogen bonds it can form. nih.gov For many compounds with a hydroxyl group on a chiral center, one enantiomer is often significantly more active than the other. nih.gov Although specific studies on the separated enantiomers of this compound are not widely available, the principles of stereochemistry strongly suggest that the biological activity of this compound is likely to be stereoselective. nih.govnih.gov The synthesis and biological evaluation of the individual enantiomers are therefore critical steps in the development of any therapeutic agent based on this scaffold.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. utm.my By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. utm.myresearchgate.net

For a series of compounds like the derivatives of this compound, a QSAR study would typically involve calculating a variety of molecular descriptors that quantify different aspects of the molecules' structures, such as their electronic, steric, and hydrophobic properties. nih.govnih.gov These descriptors are then used to build a regression model that relates them to the observed biological activity.

While specific QSAR models for this compound have not been prominently reported in the literature, the development of such models would be a valuable tool for future drug discovery efforts based on this scaffold. utm.myresearchgate.netnih.gov A robust QSAR model could help to prioritize the synthesis of the most promising analogs and provide insights into the key structural features that govern their biological activity.

Mechanistic Aspects of Biological Activity and Target Engagement

Interaction with Molecular Targets (e.g., Enzymes, Receptors, Nucleic Acids)

The biological effects of small molecules are often initiated by their direct interaction with macromolecular targets such as enzymes, receptors, and nucleic acids. The unique three-dimensional structure and electronic properties of the 1-(5-nitropyridin-2-yl)piperidin-3-ol scaffold enable it to fit into the binding sites of various biological macromolecules, thereby modulating their function.

Enzyme Inhibition and Modulation Mechanisms (e.g., Glutaminase, DHFR, Urease, CHK1)

While direct studies on this compound are limited, research on structurally related compounds provides insights into its potential for enzyme inhibition.

Urease Inhibition: Derivatives of 1-(3-nitropyridin-2-yl)piperazine (B1350711) have demonstrated significant inhibitory activity against urease, a key enzyme in the pathogenesis of infections caused by Helicobacter pylori. The inhibitory potential of these compounds, with IC₅₀ values ranging from 2.0 to 14.12 µM, highlights the importance of the nitropyridine-piperazine core in interacting with the enzyme's active site. nih.gov The nitro group, being an electron-withdrawing group, likely plays a crucial role in the binding mechanism.

Dihydrofolate Reductase (DHFR) Inhibition: The piperidine (B6355638) moiety is a common feature in many DHFR inhibitors. nih.gov Novel piperidine-based thiosemicarbazones have been synthesized and shown to exhibit inhibitory activity against DHFR. nih.gov This suggests that the piperidinol portion of this compound could potentially interact with the active site of DHFR.

Checkpoint Kinase 1 (CHK1) Inhibition: Several inhibitors of CHK1, a critical enzyme in the DNA damage response, incorporate pyridine (B92270) and pyrazine (B50134) scaffolds. For instance, a series of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles have been identified as potent and selective CHK1 inhibitors. nyxxb.cn While the direct inhibitory effect of this compound on CHK1 has not been reported, the presence of the pyridine ring suggests a potential for interaction.

Table 1: Enzyme Inhibition by Structurally Related Compounds

| Compound Class | Target Enzyme | Reported Activity (IC₅₀) |

|---|---|---|

| 1-(3-Nitropyridin-2-yl)piperazine derivatives | Urease | 2.0 - 14.12 µM nih.gov |

| Piperidine-based thiosemicarbazones | DHFR | Not specified nih.gov |

Receptor Agonism/Antagonism Mechanisms (e.g., 5-HT1A, Opioid Receptors, mGluR4, SHP2, IKKε/TBK1)

The piperidine and nitropyridine scaffolds are prevalent in compounds targeting various receptors.

5-HT1A Receptor Interaction: The arylpiperazine moiety is a well-established pharmacophore for 5-HT1A receptor ligands. clinmedkaz.org Numerous studies have explored derivatives of N-arylpiperazine for their affinity towards α1-adrenoceptors and 5-HT1A receptors. clinmedkaz.orgnih.gov This suggests that the this compound structure could potentially serve as a scaffold for developing ligands targeting these monoamine receptors.

SHP2 Inhibition: The development of inhibitors for the protein tyrosine phosphatase SHP2 has involved complex heterocyclic structures. While no direct link to the nitropyridine-piperidinol scaffold is established, the general principle of targeting this enzyme with small molecules is an active area of research.

DNA/RNA Interaction Studies (if applicable)

The nitroaromatic functionality within the nitropyridine ring raises the possibility of interactions with nucleic acids. Some nitroaromatic compounds are known to intercalate into DNA or undergo bioreduction to reactive species that can damage DNA. nih.gov Furthermore, certain pyrimidine (B1678525) derivatives have been shown to inhibit topoisomerase IIα and intercalate with DNA, leading to apoptosis in cancer cells. nih.gov However, specific studies on the interaction of this compound with DNA or RNA are not currently available.

Cellular Pathway Modulation (e.g., PI3K/AKT/mTOR, inflammatory response pathways)

The PI3K/AKT/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various diseases, including cancer and inflammatory conditions. nih.govnih.gov While direct evidence for the modulation of this pathway by this compound is lacking, the general class of piperidine-containing compounds has been investigated for such effects. The modulation of inflammatory response pathways is another potential mechanism of action, given the known anti-inflammatory properties of some piperidine and pyridine derivatives. nih.govmdpi.com

Mechanistic Insights into In Vitro Biological Observations (e.g., Anti-inflammatory, Antimicrobial, Herbicide activity)

Anti-inflammatory Activity: The anti-inflammatory potential of piperidine derivatives has been documented. mdpi.com The mechanisms can be multifaceted, involving the inhibition of pro-inflammatory enzymes and modulation of inflammatory signaling pathways. nih.gov Interestingly, the role of the nitro group can be complex. For instance, a nitro-substituted piperlotine displayed pro-inflammatory effects in one model while showing anti-inflammatory activity in another, suggesting that the biological context is critical. mdpi.com

Antimicrobial Activity: Pyridine and its derivatives are known to possess a broad spectrum of antimicrobial activities. nih.govnih.gov The mechanism of action for nitroaromatic antibiotics often involves the enzymatic reduction of the nitro group by bacterial nitroreductases to form reactive radical species that are toxic to the bacteria. nih.gov This process, known as a "futile cycle," can lead to the generation of superoxide (B77818) anions. nih.gov The presence of the nitro group in this compound suggests a potential for a similar mechanism of antimicrobial action.

Herbicide Activity: Novel nitropyridine-containing compounds have been synthesized and evaluated for their herbicidal activity. One such compound, ethyl 2-(4-(5-nitropyridin-2-yloxy)-phenylamino)propanoate, exhibited significant herbicidal effects on barnyard grass. nih.gov Other nitropyridine derivatives have shown moderate inhibitory activity against protoporphyrinogen (B1215707) oxidase, an important target for herbicides. nih.gov These findings indicate that the nitropyridine scaffold is a promising lead for the development of new herbicides.

Investigation of Pharmacological Scaffolds Derived from the Nitropyridine-Piperidinol Core

The nitropyridine-piperidinol core is a versatile pharmacological scaffold with the potential for modification to target a variety of biological systems. nih.govnih.gov The piperidinol moiety itself has been the subject of investigation for developing agents with anti-tuberculosis activity. nih.gov The synthetic accessibility of this scaffold allows for the creation of libraries of analogues to explore structure-activity relationships (SAR). mdpi.com For example, modifications to the piperidine ring, the position of the nitro group on the pyridine ring, and the stereochemistry of the hydroxyl group can all influence the biological activity and target selectivity. nih.gov The development of such libraries is crucial for identifying lead compounds with improved potency and reduced off-target effects.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-(3-Nitropyridin-2-yl)piperazine |

| Ethyl 2-(4-(5-nitropyridin-2-yloxy)-phenylamino)propanoate |

Applications in Chemical Research and Beyond

Utility as Synthetic Intermediates and Building Blocks for Complex Molecules

1-(5-Nitropyridin-2-yl)piperidin-3-ol serves as a significant building block in organic synthesis. sigmaaldrich.comsrdorganics.com Its structure contains multiple reactive sites that can be selectively modified to construct more elaborate molecular architectures. The term "building block" in chemistry refers to molecules with reactive functional groups that are used for the modular assembly of larger compounds. srdorganics.com

The key features that make this compound a useful synthetic intermediate are:

The Nitropyridine Moiety: The pyridine (B92270) ring is substituted with a nitro group, which is strongly electron-withdrawing. This activation facilitates nucleophilic aromatic substitution reactions. nih.gov Furthermore, the nitro group itself can be chemically transformed, most commonly reduced to an amino group. This resulting amine provides a new reactive handle for further synthetic elaborations, such as amide bond formation or the construction of new heterocyclic rings. nih.gov

The Piperidin-3-ol Moiety: The piperidine (B6355638) ring contains a secondary alcohol at the 3-position. This hydroxyl group is a versatile functional handle for a variety of chemical transformations, including oxidation to a ketone, or conversion into esters and ethers. The nitrogen atom within the piperidine ring is a tertiary amine, which influences the molecule's basicity and conformational properties.

The combination of these features in a single molecule allows for a stepwise and controlled approach to synthesizing complex target molecules. For instance, the hydroxyl group can be protected while a reaction is performed on the nitropyridine ring, or vice versa, enabling chemists to build molecular complexity in a planned manner. Related structures, such as 2-chloro-5-nitropyridine (B43025), are common starting materials for synthesizing compounds like this, where the chlorine is displaced by an amine such as piperidin-3-ol. nih.gov

Use in Scaffold Development for Novel Compound Libraries

In modern drug discovery and medicinal chemistry, the creation of compound libraries around a central "scaffold" is a key strategy for identifying new bioactive molecules. nih.gov this compound is an exemplary scaffold for generating such libraries. A scaffold is a core molecular structure that is common to a range of different compounds. srdorganics.com

The utility of this compound as a scaffold stems from its multiple points for diversification:

Derivatization of the Hydroxyl Group: The alcohol on the piperidine ring can be reacted with a wide array of carboxylic acids or alkyl halides to generate a library of esters or ethers.

Modification of the Nitro Group: The nitro group can be reduced to an amine, which can then be acylated, sulfonated, or used in reductive amination to introduce a diverse set of substituents. nih.gov

Aromatic Substitution: The hydrogen atoms on the nitropyridine ring can potentially be substituted under specific conditions, offering another avenue for structural variation.

This multi-pronged derivatization capability allows for the rapid, often parallel synthesis of hundreds or thousands of related compounds. nih.gov These libraries can then be screened in high-throughput assays to identify "hits"—compounds with desirable biological activity, such as inhibiting a particular enzyme or binding to a cellular receptor. The piperidinol core itself is found in compounds with demonstrated anti-tuberculosis activity, highlighting the potential of scaffolds based on this motif. nih.gov

Potential as Chemical Probes for Biological System Interrogation

A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins or cells, to understand their function. While specific applications of this compound as a chemical probe are not extensively documented, its structure suggests significant potential for such use.

The development of a chemical probe often involves taking a known bioactive molecule and attaching a reporter tag (like a fluorescent dye) or an affinity tag (like biotin). The inherent functionality of this compound makes it a suitable candidate for such modifications. For example, the hydroxyl group on the piperidine ring could be used as an attachment point for a tag, creating a probe to investigate the biological targets of related nitropyridine-containing drugs.

Nitropyridine derivatives have been synthesized and evaluated for a range of biological activities, including the inhibition of enzymes like Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3). nih.gov Should a molecule from this class show promise, a probe based on the this compound scaffold could be synthesized to help identify its precise molecular target or to visualize its location within a cell. Furthermore, modifications to the piperidine ring, such as creating bridged analogues, can be used to probe the steric and conformational requirements of a biological receptor. nih.gov

Contribution to Fundamental Understanding of Pyridine and Piperidine Chemistry

The study of this compound and related compounds contributes to the fundamental understanding of heterocyclic chemistry, specifically the distinct yet interconnected properties of the pyridine and piperidine ring systems.

Pyridine Chemistry: The compound is a classic example of a substituted pyridine. Pyridine is an aromatic heterocycle, but the nitrogen atom makes the ring electron-deficient compared to benzene. The addition of a strongly electron-withdrawing nitro group, as in this molecule, further deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic substitution. nih.gov The synthesis of this compound, typically via the reaction of 2-chloro-5-nitropyridine with piperidin-3-ol, is a textbook illustration of nucleophilic aromatic substitution (SNAr), a cornerstone reaction in heterocyclic chemistry. nih.gov

Piperidine Chemistry: In contrast to the aromatic pyridine, piperidine is a saturated, non-planar heterocycle. wikipedia.org It typically adopts a chair conformation to minimize steric strain. The presence of a substituent at the 3-position, as with the hydroxyl group in this compound, introduces stereochemistry. The hydroxyl group can exist in either an axial or equatorial position, and the conformational preference can influence the molecule's physical properties, reactivity, and biological interactions. Studying such molecules provides valuable data on the conformational analysis of substituted piperidines and how the large N-aryl substituent influences the ring's geometry.

The juxtaposition of these two different ring systems in one molecule allows for the study of their electronic and steric interplay, enriching the broader field of organic chemistry. nih.gov

Data Tables

Table 1: Key Reactive Sites and Potential Transformations

| Molecular Moiety | Reactive Site | Type of Reaction | Potential Product Class |

|---|---|---|---|

| 5-Nitropyridine | Nitro Group (-NO₂) | Reduction | Anilines |

| 5-Nitropyridine | Aromatic Ring | Nucleophilic Aromatic Substitution | Substituted Pyridines |

| Piperidin-3-ol | Hydroxyl Group (-OH) | Esterification / Etherification | Esters / Ethers |

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Amino-5-methylpyridine |

| 2-Chloro-5-nitropyridine |

| Glycogen synthase kinase-3 (GSK3) |

| Janus kinase 2 (JAK2) |

| Piperidine |

| Pyridine |

| (1-(5-Nitropyridin-2-yl)piperidin-3-yl)methanol |

| 1-(3-nitropyridin-2-yl)piperidin-4-ol |

| 1-((R)-3-(4-chlorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl) phenyl)piperidin-4-ol |

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Sustainability

The traditional synthesis of nitropyridine and piperidine (B6355638) derivatives often involves multi-step processes that may utilize harsh reagents and generate significant chemical waste. A key area of future research will be the development of more sustainable and efficient synthetic strategies for 1-(5-Nitropyridin-2-yl)piperidin-3-ol and its analogs.

Current synthetic approaches for similar compounds often begin with the nitration of pyridine (B92270) derivatives, followed by nucleophilic substitution with a piperidine precursor. For instance, the synthesis of related compounds has been achieved by reacting 2-chloro-5-nitropyridine (B43025) with the appropriate piperidine derivative. nih.govresearchgate.net Future efforts will likely focus on several key areas to enhance sustainability:

Catalytic Methods: The exploration of novel catalytic systems, including metal-based and organocatalysts, can lead to more efficient and selective reactions. mdpi.com This could reduce the number of synthetic steps and the need for protecting groups, thereby minimizing waste.

Flow Chemistry: The adoption of continuous flow technologies can offer significant advantages in terms of safety, scalability, and efficiency. Flow reactors can enable precise control over reaction parameters, leading to higher yields and purities while reducing solvent usage.

Green Solvents and Reagents: A shift towards the use of environmentally benign solvents and reagents is a critical aspect of sustainable chemistry. Research into alternative reaction media, such as water or bio-based solvents, will be crucial.

A recent review highlights various modern approaches to piperidine synthesis, including hydrogenation/reduction of pyridine precursors, which can be made more sustainable through the use of innovative catalysts and one-pot procedures that combine multiple reaction steps. mdpi.com

Table 1: Comparison of Synthetic Strategies for Piperidine Derivatives

| Synthetic Approach | Advantages | Disadvantages | Relevance to this compound |

| Classical Multi-step Synthesis | Well-established procedures | Often requires harsh conditions, generates waste | Current likely method of synthesis |

| Catalytic Hydrogenation | Can be highly efficient and clean | May require high pressure and specialized equipment | Potential for a more sustainable route from a pyridine precursor |

| [5+1] Annulation | Convergent synthesis, builds complexity quickly | May have limited substrate scope | A novel approach to construct the piperidine ring |

| Radical-Mediated Cyclization | Can form C-C and C-N bonds in a single step | Can sometimes lead to side products | An emerging area for creating functionalized piperidines |

Advanced Computational Approaches for Predictive Modeling

The use of computational tools is revolutionizing drug discovery by enabling the prediction of a compound's properties and biological activities before it is even synthesized. For this compound, advanced computational modeling represents a significant opportunity to guide future research efforts.

In Silico Target Prediction: Web-based tools and algorithms can predict the likely biological targets of a small molecule by comparing its structure to libraries of known bioactive compounds. nih.govnih.gov Applying these methods to this compound could reveal novel and unexpected therapeutic applications. For example, in silico predictions for other piperazine (B1678402) indole (B1671886) hybrids have suggested potential activity against targets in Trypanosoma brucei, the parasite responsible for African trypanosomiasis. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing QSAR models for analogs of this compound, researchers can predict the activity of new derivatives and prioritize the synthesis of the most promising candidates.

Molecular Docking: This technique simulates the binding of a molecule to the active site of a target protein. Molecular docking studies can provide insights into the specific interactions that govern binding affinity and selectivity, which is crucial for the rational design of more potent and specific inhibitors.

Exploration of New Biological Targets and Mechanisms

The nitropyridine and piperidine scaffolds are present in a wide range of biologically active molecules, suggesting that this compound and its derivatives could interact with a variety of biological targets. nih.govmdpi.com Future research will focus on exploring these potential applications.

Kinase Inhibition: Many kinase inhibitors incorporate a pyridine or piperidine ring. The structural features of this compound make it a promising scaffold for the development of inhibitors for various kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer.

Enzyme Inhibition: Derivatives of nitropyridines have shown inhibitory activity against enzymes like urease and factor IXa. nih.gov The synthesis and screening of libraries based on the this compound scaffold could lead to the discovery of new enzyme inhibitors with therapeutic potential.

Antimicrobial and Antiviral Activity: Nitrogen-containing heterocyclic compounds are a rich source of antimicrobial and antiviral agents. The unique combination of the nitropyridine and piperidinol moieties may confer novel antimicrobial or antiviral properties that warrant investigation.

Table 2: Potential Biological Activities of Nitropyridine-Piperidine Scaffolds

| Biological Target Class | Example of Activity in Related Compounds | Potential Therapeutic Area |

| Protein Kinases | Inhibition of various kinases | Cancer, Inflammatory Diseases |

| Enzymes | Urease inhibition, Factor IXa inhibition | Gastric ulcers, Thrombosis |

| Receptors | Dopamine and serotonin (B10506) receptor modulation | Neurological and Psychiatric Disorders |

| Pathogens | Activity against bacteria and parasites | Infectious Diseases |

Design of Next-Generation Chemical Tools and Research Compounds

Beyond its potential as a therapeutic agent, this compound can serve as a valuable scaffold for the design of chemical probes. These specialized molecules are used to study biological systems and can help to identify new drug targets and elucidate disease mechanisms.

Fluorogenic Probes: By incorporating a fluorophore into the structure of this compound, it may be possible to create probes that become fluorescent upon binding to a specific target. nih.gov Such probes are powerful tools for visualizing biological processes in real-time.

Photoaffinity Labels: The addition of a photoreactive group would allow the probe to form a covalent bond with its target upon exposure to light. This enables the identification and isolation of the target protein for further study.

Scaffold Hopping and Fragment-Based Design: The core structure of this compound can be used as a starting point in fragment-based drug discovery and scaffold hopping approaches to generate novel chemical entities with improved properties. niper.gov.in

The development of such chemical tools will not only advance our fundamental understanding of biology but also pave the way for the discovery of the next generation of medicines. rsc.orgchemicalprobes.org

Q & A

Q. What are the optimal synthetic routes for 1-(5-Nitropyridin-2-yl)piperidin-3-ol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between 5-nitropyridine-2-amine and a functionalized piperidin-3-ol derivative. Key steps include:

- Nitro Group Reactivity : The electron-withdrawing nitro group at the pyridine 5-position activates the 2-position for substitution, enabling coupling with piperidin-3-ol derivatives under basic conditions (e.g., K₂CO₃ in DMF) .

- Catalyst Selection : Palladium or copper catalysts may enhance cross-coupling efficiency, though excess catalyst can lead to byproducts like dehalogenated intermediates .

- Purification : Recrystallization (using ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product from unreacted amines or nitropyridine residues .

Q. How can structural characterization of this compound be performed to confirm regioselectivity?

- Methodological Answer :

- NMR Spectroscopy : -NMR can resolve the piperidine ring’s hydroxyl proton (δ ~3.5 ppm) and the pyridine nitro group’s deshielding effect on adjacent protons. -NMR confirms the nitropyridine C-NO₂ signal (~148 ppm) .

- IR Spectroscopy : Strong absorbance at ~1520 cm⁻¹ (N=O asymmetric stretch) and ~1340 cm⁻¹ (symmetric stretch) verifies the nitro group .

- X-ray Diffraction : For crystalline samples, X-ray analysis resolves spatial orientation of the nitro group relative to the piperidine hydroxyl, critical for studying steric effects .

Q. What are the key reactive sites of this compound, and how do they influence derivatization?

- Methodological Answer :

- Nitro Group : Susceptible to reduction (e.g., H₂/Pd-C) to form amine intermediates, enabling further functionalization (e.g., amide coupling) .

- Hydroxyl Group : Can undergo alkylation (e.g., with methyl iodide) or acylation (e.g., acetic anhydride) to modify solubility or bioactivity .

- Pyridine Ring : Electrophilic substitution at the 3-position is hindered by the nitro group’s meta-directing effect, limiting regioselectivity in further reactions .

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (DMF, DMSO) during synthesis, followed by partitioning with ethyl acetate and water to remove hydrophilic impurities .

- Chromatography : Reverse-phase HPLC (C18 column, methanol/water gradient) effectively separates nitropyridine byproducts .

- Crystallization : Ethanol/water mixtures yield high-purity crystals due to the compound’s moderate polarity .

Q. What preliminary biological screening assays are suitable for evaluating this compound?

- Methodological Answer :

- Enzyme Inhibition : Test against kinases (e.g., sphingosine kinase 1) using fluorescence-based assays, given structural similarity to known inhibitors .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to assess antiproliferative activity, with IC₅₀ calculations .

- Metabolic Stability : Microsomal incubation (e.g., rat liver microsomes) to predict oxidative degradation pathways .

Advanced Research Questions

Q. How can enantiomeric separation of this compound be achieved, and what chiral stationary phases are most effective?

- Methodological Answer :

- Chiral Chromatography : Use cellulose-based chiral columns (e.g., Chiralpak IC) with hexane/isopropanol (90:10) for baseline separation. The hydroxyl group’s stereochemistry creates distinct diastereomeric interactions .

- Dynamic Resolution : Employ chiral auxiliaries (e.g., (-)-menthol) during synthesis to bias enantiomer formation .

Q. What computational methods predict the binding affinity of this compound to biological targets?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model interactions with kinase active sites (e.g., SK1). Focus on hydrogen bonding between the hydroxyl group and Asp178, and π-stacking between nitropyridine and Phe786 .

- MD Simulations : GROMACS-based simulations (CHARMM force field) assess stability of ligand-protein complexes over 100 ns trajectories .

Q. How do steric and electronic effects of the nitro group influence catalytic hydrogenation of this compound?

- Methodological Answer :

- Catalyst Optimization : Pd/C (10% wt) in ethanol at 50 psi H₂ reduces the nitro group to amine without cleaving the piperidine ring. Electron-deficient Pd enhances selectivity .

- Byproduct Mitigation : Additives like NH₄Cl suppress over-reduction to hydroxylamine derivatives .

Q. What strategies resolve contradictions in reported bioactivity data for piperidin-3-ol derivatives?

- Methodological Answer :

- Meta-Analysis : Compare datasets using standardized assays (e.g., IC₅₀ normalization) to account for variability in cell lines or enzyme sources .

- SAR Studies : Systematically modify substituents (e.g., replacing nitro with cyano) to isolate structural contributors to activity .

Q. How can factorial design optimize reaction parameters for scaled-up synthesis of this compound?

- Methodological Answer :

- Variable Screening : Use a 2⁴ factorial design to test temperature (60–100°C), solvent (DMF vs. DMSO), catalyst loading (5–10 mol%), and reaction time (12–24 hrs). ANOVA identifies temperature and catalyst as critical factors .

- Response Surface Methodology (RSM) : Central composite design maximizes yield (>85%) at 80°C, 7.5 mol% catalyst, and 18 hrs in DMF .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.